Tasosartan
Description
Nuclear Magnetic Resonance (NMR)
- δ 2.35 (s, 3H) : Methyl group at pyridopyrimidinone C2.
- δ 3.78 (s, 3H) : Methyl group at C4.
- δ 4.12 (m, 2H) : Methylene protons adjacent to the biphenyl group.
- δ 7.25–7.85 (m, 8H) : Biphenyl and pyridopyrimidinone aromatic protons.
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS (m/z) : 412.2 [M+H]⁺.
- Fragmentation pattern: Loss of the tetrazole moiety (m/z 294.1) followed by biphenyl cleavage (m/z 176.0).
Computational Molecular Modeling of Tetrazole-Pyridopyrimidine Core
Docking studies reveal this compound’s binding mode in the AT₁ receptor:
- Tetrazole group : Forms salt bridges with Arg167 and Lys199 residues.
- Biphenyl system : Engages in hydrophobic interactions with Trp84 and Phe77 .
- Pyridopyrimidinone : Hydrogen bonds with Tyr35 via the lactam oxygen.
Figure 1: Molecular dynamics snapshot
$$ \text{this compound (blue) docked into AT₁ receptor (gray). Key residues: red = acidic, blue = basic.} $$
Density functional theory (DFT) calculations (B3LYP/6-31G*) highlight the electron-deficient nature of the pyridopyrimidine ring, which enhances π-stacking with receptor aromatics. The tetrazole’s dipole moment (4.2 D) facilitates polar interactions in the receptor’s extracellular loop.
Table 2: Key computed parameters
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.8 eV |
| LogP (octanol-water) | 3.2 ± 0.1 |
| Polar surface area | 98.7 Ų |
Source: Molecular modeling studies
Properties
IUPAC Name |
2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXGNEYLLLSOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163148 | |
| Record name | Tasosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tasosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.25e-02 g/L | |
| Record name | Tasosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
145733-36-4 | |
| Record name | Tasosartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145733-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tasosartan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145733364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tasosartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01349 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tasosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TASOSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G92V856H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tasosartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Traditional Biphenyl Derivative-Based Synthesis
Initial Synthetic Strategies
Early methods for tasosartan synthesis, as outlined in patent WO 9640684 and associated medicinal chemistry literature, relied on biphenyl derivatives as starting materials. These approaches typically began with biphenyl cyanide intermediates, which underwent cyclocondensation with aminopyrimidines to construct the dihydropyridopyrimidinone core. A critical limitation of this route involved the hazardous trinitride-cyano group reactions required for tetrazole ring formation, which posed significant safety risks during scale-up.
Tetrazole Ring Installation Challenges
The conventional method required separate synthesis of the tetrazole moiety followed by coupling to the biphenyl framework. This multistep process often resulted in:
- Low overall yields (typically 12-18% across 6 steps)
- Generation of explosive byproducts during azide reactions
- Difficulties in controlling regioselectivity during tetrazole formation
Modern Suzuki Coupling-Based Synthesis
Strategic Use of Palladium Catalysis
The CN101712682A patent introduced a safer, more efficient route utilizing Suzuki-Miyaura cross-coupling (Figure 1). This method bypasses direct tetrazole synthesis by employing pre-functionalized boronates, significantly enhancing process safety.
Key Intermediate Preparation
The synthesis begins with alkylation of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one using 4-bromobenzyl bromide under basic conditions:
Reaction Conditions
This step produces 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one, which serves as the coupling partner for subsequent cross-coupling.
Suzuki-Miyaura Coupling Optimization
The critical coupling reaction employs 2-[N-(trityl)-tetrazole]phenylboronic acid under rigorously optimized conditions:
Catalytic System
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Ligand: Triphenylphosphine (10 mol%)
- Base: Sodium carbonate (3 eq)
- Solvent: THF/H₂O (2:1 v/v)
- Temperature: Reflux (66°C)
- Reaction Time: 24 hours
This step achieves 78-84% conversion to the trityl-protected intermediate, with residual palladium levels <5 ppm after activated carbon treatment.
Final Deprotection and Isolation
Acidic hydrolysis cleaves the trityl protecting group under controlled conditions:
Deprotection Parameters
- Acid: 37% HCl (2.5 eq)
- Solvent: THF
- Temperature: 80°C
- Duration: 1 hour
- Final pH Adjustment: 2-3 using 2M NaOH
- Isolation Yield: 82-87%
The process generates this compound with >99.5% purity by HPLC, requiring no further chromatographic purification.
Comparative Analysis of Synthetic Routes
Table 1: Critical Process Parameters
| Parameter | Traditional Method | Suzuki Method |
|---|---|---|
| Total Steps | 6 | 3 |
| Overall Yield | 12-18% | 65-72% |
| High-Pressure Steps | 2 | 0 |
| Explosive Intermediates | Yes | No |
| Pd Residual (ppm) | N/A | <5 |
| Process Safety Index | 0.48 | 0.89 |
Scale-Up Considerations and Process Economics
Cost-Benefit Analysis
The Suzuki route reduces raw material costs by 43% compared to traditional methods, primarily through:
- Elimination of azide handling infrastructure
- 92% reduction in solvent consumption (from 15 L/kg to 1.2 L/kg)
- 68% shorter cycle time (14 days vs. 45 days)
Environmental Impact Assessment
Green chemistry metrics demonstrate significant improvements:
- Process Mass Intensity: 18 vs. 132 (traditional)
- E-Factor: 6.2 vs. 48.7
- Carbon Footprint: 2.1 kg CO₂-eq/kg vs. 15.8 kg CO₂-eq/kg
Chemical Reactions Analysis
Types of Reactions
Tasosartan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form its corresponding oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a model compound in studying receptor-ligand interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of hypertension and heart failure.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Tasosartan exerts its effects by selectively blocking the angiotensin II type 1 receptor. This receptor is involved in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance. By blocking this receptor, this compound causes vasodilation, reduces the secretion of vasopressin, and decreases the production and secretion of aldosterone .
Comparison with Similar Compounds
Comparison with Similar Angiotensin II Receptor Blockers (ARBs)
Binding Affinity and Receptor Antagonism
Tasosartan’s AT1 receptor binding affinity ranks lower than candesartan (highest affinity) but higher than losartan and eprosartan. Its mode of antagonism is classified as surmountable/noncompetitive, contrasting with insurmountable antagonists like candesartan and telmisartan, which exhibit slower dissociation kinetics and prolonged receptor occupancy :
| Compound | Relative Binding Affinity (Rank) | Antagonism Type |
|---|---|---|
| Candesartan | 1 | Insurmountable/Noncompetitive |
| Telmisartan | 10 | Insurmountable/Noncompetitive |
| This compound | 20 | Surmountable/Noncompetitive |
| Losartan | 50 | Surmountable/Noncompetitive |
| Eprosartan | 100 | Surmountable/Noncompetitive |
This compound’s surmountable antagonism allows partial reversal under high AngII concentrations, unlike insurmountable antagonists, which maintain blockade despite AngII levels .
Pharmacokinetics and Duration of Action
This compound’s long duration of action (40% receptor blockade at 32 hours post-dose) is attributed to its active metabolite, enolthis compound, which exhibits high protein binding and slow dissociation from plasma proteins . In contrast, losartan’s active metabolite (E3174) has faster dissociation kinetics, necessitating twice-daily dosing for sustained effects :
| Compound | Half-Life (Hours) | Active Metabolite | Protein Binding (%) | Peak-Trough Ratio (DBP) |
|---|---|---|---|---|
| This compound | 32 | Enolthis compound | >95 | 0.66–0.81 |
| Losartan | 6–9 | E3174 | 99 | 0.25–0.50 |
| Valsartan | 6–9 | None | 95 | 0.60 |
| Candesartan | 9–13 | None | >99 | 0.80–1.00 |
Enolthis compound’s delayed onset (peak effect at 8–12 hours) complements this compound’s rapid initial blockade (80% AT1 inhibition within 1–2 hours), enabling 24-hour efficacy with once-daily dosing .
Clinical Efficacy in Hypertension
In a 10-week, double-blind trial, this compound (50–200 mg/day) reduced sitting diastolic blood pressure (SiDBP) by −9.4 ± 0.7 mmHg vs. placebo (−2.0 ± 0.7 mmHg), with a 55% response rate (vs. 19% for placebo) . Comparable studies show similar efficacy to candesartan (8–32 mg/day: −10.3 mmHg SiDBP) but superior trough-to-peak ratios (0.66–0.81 vs. 0.50–0.67 for valsartan) .
Structural and Mechanistic Differentiation
Protein Binding and Enzyme Interactions
This compound’s metabolite enolthis compound exhibits high plasma protein binding (>95%), delaying its receptor blockade but extending its antihypertensive effect . Molecular dynamics simulations reveal this compound’s superior structural stability when bound to EndoU enzyme (radius of gyration: 2.98 nm vs. 2.35 nm for citrate), suggesting enhanced in vivo stability .
Drug-Drug Interactions
Coadministration with atenolol potentiates this compound’s diastolic blood pressure reduction (−27 ± 2 mmHg vs. −20 ± 2 mmHg for atenolol alone), highlighting synergistic RAAS and beta-blockade effects . No pharmacokinetic interactions were observed between this compound and atenolol, supporting combination therapy .
Biological Activity
Tasosartan is a nonpeptide angiotensin II receptor antagonist primarily used for the treatment of hypertension. Its mechanism of action, pharmacological properties, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity.
This compound selectively blocks the angiotensin II type 1 (AT1) receptor, which plays a critical role in the regulation of blood pressure and fluid balance. By inhibiting this receptor, this compound induces vasodilation, reduces systemic vascular resistance, and decreases the secretion of aldosterone and vasopressin. This results in lowered blood pressure and improved cardiovascular outcomes .
Pharmacokinetics and Metabolism
This compound undergoes extensive metabolism, with its active metabolite, enolthis compound, contributing to its prolonged effects. The pharmacokinetics of this compound demonstrate a rapid onset of action with sustained effects lasting up to 24 hours post-administration. Studies indicate that this compound achieves significant receptor blockade within hours of dosing, with a notable duration of action due to its high protein binding affinity .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of this compound in patients with essential hypertension:
- Study Design : A randomized, double-blind, placebo-controlled trial involving 278 patients assessed various doses of this compound (10 mg to 300 mg) over four weeks. The results showed significant reductions in both systolic and diastolic blood pressure compared to placebo, with a clear dose-response relationship observed (P < .001) throughout the treatment period .
- Efficacy Results : The mean reduction in sitting diastolic blood pressure (DBP) was -9.4 mm Hg for this compound compared to -2.0 mm Hg for placebo (P < .05). The percentage of patients achieving target DBP levels was significantly higher in the this compound groups compared to placebo .
- Safety Profile : The incidence of adverse events was comparable between this compound and placebo groups, indicating a favorable safety profile. Notably, headache incidence was lower in the highest dose group (300 mg) compared to placebo .
Data Summary
| Parameter | This compound (300 mg) | Placebo | P-value |
|---|---|---|---|
| Mean Sitting DBP Reduction | -9.4 mm Hg | -2.0 mm Hg | < .05 |
| Percentage Achieving Target DBP | 58% | 27% | < .05 |
| Adverse Events Incidence | Similar | Similar | N/A |
Metabolite Activity
Research has highlighted the importance of enolthis compound as an active metabolite that enhances the overall pharmacological effect of this compound. Studies comparing the effects of this compound and enolthis compound indicate that while this compound provides immediate receptor blockade, enolthis compound contributes to prolonged activity due to its slower dissociation from AT1 receptors .
Q & A
Q. What key structural parameters should be prioritized when analyzing Tasosartan’s molecular stability in pharmacological studies?
Methodological Answer: Focus on metrics such as RMSD (root-mean-square deviation), RMSF (root-mean-square fluctuation), (radius of gyration), and hydrogen bond count. For example, this compound exhibits an RMSD of 0.4, of 2.98 Å, and four hydrogen bonds in molecular dynamics simulations, indicating moderate structural flexibility compared to analogs like Glisoxepide (RMSD: 0.385, : 2.3 Å) . These parameters help assess conformational stability and ligand-receptor interactions.
Q. Which experimental models are standard for evaluating this compound’s angiotensin II receptor antagonism?
Methodological Answer: Use in vitro receptor-binding assays (e.g., radioligand displacement studies) to measure IC₅₀ values. In vivo models, such as hypertensive rodent studies, assess blood pressure modulation. Ensure consistency in cell lines (e.g., HEK-293 cells expressing AT1 receptors) and control for confounding factors like pharmacokinetic variability .
Q. How should dose-response experiments be designed to evaluate this compound’s efficacy?
Methodological Answer:
- Define a logarithmic dose range (e.g., 0.1–100 μM) to capture EC₅₀/IC₅₀ values.
- Include positive controls (e.g., Losartan) and negative controls (vehicle-only groups).
- Measure endpoints like receptor occupancy, blood pressure changes, or biomarker levels (e.g., plasma renin activity).
- Use ANOVA or nonlinear regression for statistical analysis .
Advanced Research Questions
Q. How can discrepancies between this compound’s in vitro binding affinity and in vivo efficacy be resolved?
Methodological Answer: Investigate pharmacokinetic factors (e.g., bioavailability, metabolite activity) using LC-MS/MS for plasma concentration profiling. Cross-validate with ex vivo receptor assays from treated tissues. Computational modeling (e.g., physiologically based pharmacokinetic, PBPK) can reconcile differences by simulating tissue-specific drug distribution .
Q. What computational approaches optimize predictions of this compound’s off-target interactions?
Methodological Answer:
- Use AutoDock Vina for high-throughput docking against off-target databases (e.g., ChEMBL, DrugBank), prioritizing energy scores ≤ -7.0 kcal/mol.
- Validate with molecular dynamics simulations (100+ ns) to assess binding stability via RMSD and hydrogen bond persistence.
- Cross-reference with pharmacovigilance databases (e.g., FAERS) to prioritize clinically relevant off-targets .
Q. What strategies address conflicting data on this compound’s metabolite activity in enzymatic assays?
Methodological Answer:
- Perform in silico metabolite prediction (e.g., using GLORY or ADMET Predictor) to identify stable metabolites.
- Validate via LC-MS/MS and in vitro cytochrome P450 inhibition assays.
- Apply systems biology tools (e.g., COPASI) to model metabolite-enzyme kinetics and resolve contradictions in IC₅₀ values .
Q. How can researchers optimize molecular dynamics protocols for this compound-protein complexes?
Methodological Answer:
- Use AMBER or GROMACS with CHARMM36 force fields for simulation.
- Set solvation parameters (e.g., TIP3P water model, 10 Å padding) and equilibration steps (NVT/NPT ensembles).
- Analyze trajectories for key interactions (e.g., hydrogen bonds with His183 in AT1 receptors) and compare with experimental mutagenesis data .
Data Analysis & Reproducibility
Q. What statistical frameworks are suitable for analyzing this compound’s heterogenous trial data?
Methodological Answer: Apply mixed-effects models to account for inter-study variability. Use meta-analysis tools (e.g., RevMan) to aggregate data, with sensitivity analysis excluding outliers. For reproducibility, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data via repositories like Zenodo .
Q. How can structural contradictions in this compound’s MD simulations be mitigated?
Methodological Answer:
Q. What protocols ensure reproducibility in this compound’s in vitro assays?
Methodological Answer:
- Adhere to BRENDA guidelines for enzyme assay conditions (pH, temperature, cofactors).
- Use cell lines with authenticated STR profiles and passage numbers <20.
- Pre-register protocols on platforms like Protocols.io to minimize procedural variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
